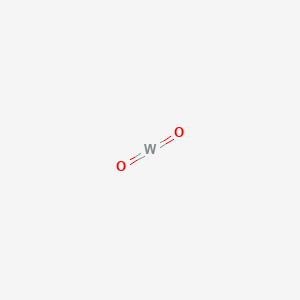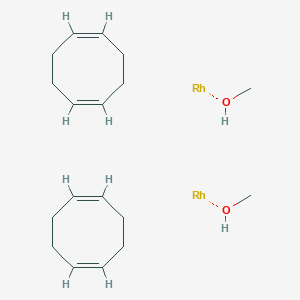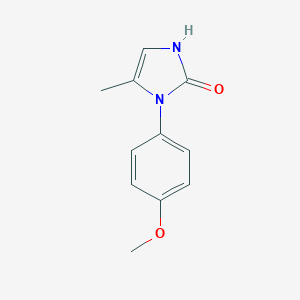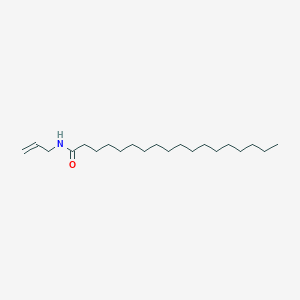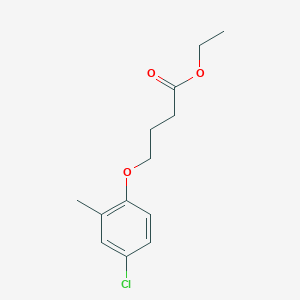
MCPB エチル
説明
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester, also known as 4-Chloro-2-methylphenoxyacetic acid ethyl ester, is an organic compound with the molecular formula C11H14ClO3. It is used in a variety of scientific applications and is known for its strong odor and its ability to act as an antiseptic agent. It is a colorless liquid with a melting point of -24°C and a boiling point of 230°C.
科学的研究の応用
リンゴの花の摘果
MCPB-ethyl は、フジリンゴの花の摘果剤として使用されてきました . 花が85%開いたときに散布すると、花房全体の除去率が用量とともに直線的に増加しました . しかし、残った花房での果実の着果を常に抑制できず、結果的に「花房の凝集」が生じました .
果実の品質向上
リンゴの花の摘果に加えて、MCPB-ethyl は果実の品質向上にも役立ちます . 開花後期の期間に施用され、果実の発育と最終的な品質に影響を与える可能性があります .
再来花の促進
MCPB-ethyl 自体は再来花を改善しませんが、エテフォンとカルバリルとの併用は、収穫量の抑制と再来花促進の両方の利点において効果的であることが判明しています . これは、フジリンゴのように2年おきに結実する傾向のあるリンゴ品種にとって特に役立ちます<a aria-label="2: While MCPB-ethyl 自体は再来花を改善しませんが、エテフォンとカルバリルとの併用
Safety and Hazards
作用機序
MCPB Ethyl, also known as MCPB Ethyl Ester, Butanoic Acid, 4-(4-chloro-2-methylphenoxy)-, Ethyl Ester, MCPB-Ethyl Ester, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate, or MCPB-Ethyl, is a synthetic auxin-like compound . It is primarily used as a selective herbicide and plant growth regulator .
Target of Action
MCPB Ethyl primarily targets plants, specifically weeds in paddy-field rice, fruit trees, and trees . It acts on the plant’s growth hormones, mimicking the action of natural auxins .
Mode of Action
MCPB Ethyl operates as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. MCPB Ethyl, being a synthetic auxin, mimics this action, leading to uncontrolled and abnormal growth, ultimately causing the death of the targeted weeds .
Pharmacokinetics
As a herbicide, it is typically applied externally to plants, where it is absorbed and distributed throughout the plant to exert its effects .
Result of Action
The primary result of MCPB Ethyl’s action is the death of the targeted weeds . By mimicking auxins and disrupting normal plant growth, MCPB Ethyl causes uncontrolled and abnormal growth in the weeds, which eventually leads to their death .
生化学分析
Biochemical Properties
It is known that MCPB Ethyl is a white solid and is often used as an oxidant in organic synthesis
Cellular Effects
Some studies suggest that MCPB Ethyl may have effects on body weight and kidney weights
Molecular Mechanism
It is known that MCPB Ethyl is an efficient oxidizing reagent and has been used for many oxidative transformations
Temporal Effects in Laboratory Settings
It is known that MCPB Ethyl is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of MCPB Ethyl vary with different dosages in animal models. For instance, the Food Safety Commission of Japan established health-based guidance values of MCPB-ethyl based on results from various studies in the risk assessment of MCPB . The lowest no-observed adverse effect level (NOAEL) obtained in all studies was 1.24 mg/kg bw/day in the first two-generation reproductive toxicity study in rats .
Metabolic Pathways
It is known that MCPB Ethyl is synthesized via two independent pathways: the mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway
特性
IUPAC Name |
ethyl 4-(4-chloro-2-methylphenoxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-3-16-13(15)5-4-8-17-12-7-6-11(14)9-10(12)2/h6-7,9H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKARWLGLZGMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058287 | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10443-70-6 | |
| Record name | MCPB ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPB-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPB ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-(4-chloro-2-methylphenoxy)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Is there a difference in MCPB-ethyl's efficacy depending on the apple rootstock?
A1: Research suggests that rootstock can influence MCPB-ethyl's effectiveness. In studies, MCPB-ethyl effectively thinned 'Fuji' apples grafted onto M9 rootstock, but failed to show thinning effects on 'Fuji' grafted onto M26 rootstock. [, ] This suggests rootstock-specific physiological responses to the compound that require further investigation.
Q2: Does MCPB-ethyl impact apple tree flowering in the following year?
A2: Interestingly, the research shows that MCPB-ethyl, unlike ethephon or carbaryl (1-naphthyl N-methylcarbamate), does not improve return flowering in the year following application, and may even inhibit it unless extreme crop reduction occurs. [, ] This highlights the complex interplay between chemical thinning agents and the apple tree's physiological processes governing flowering.
Q3: How does the timing of MCPB-ethyl application affect its efficacy?
A3: Studies on 'Fuji' apples indicate that the optimal application time for MCPB-ethyl is within 1-3 days after the king flower reaches full bloom, with an effective window extending up to 5 days after. [] Applying MCPB-ethyl within this timeframe is crucial for maximizing its flower thinning potential.
Q4: What is the optimal concentration of MCPB-ethyl for apple blossom thinning?
A4: Research suggests that an MCPB-ethyl concentration of 15 mol/L is optimal for effective thinning of 'Fuji' apple blossoms. [] This concentration effectively reduces flower number without negatively impacting fruit growth, shape, coloring, or overall quality. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)

